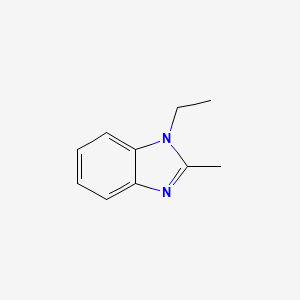
Lead citrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead citrate is a heavy metal salt with the chemical formula (C₆H₅O₇)₂Pb₃. It is known for its ability to bind with proteins, causing them to denature. This compound is toxic and is commonly used in electron microscopy for staining protein samples .
Mecanismo De Acción
Target of Action
Trilead dicitrate, also known as lead citrate, is primarily used as an enhancer for heavy metal staining in electron microscopy . This compound binds to osmium and uranyl acetate, enhancing contrast in many cellular structures .
Mode of Action
The interaction of trilead dicitrate with its targets results in enhanced contrast in cellular structures. This is achieved by the binding of this compound to osmium and uranyl acetate . The binding of this compound to these targets enhances the visibility of various cellular structures under electron microscopy, making it a valuable tool in cellular and molecular biology research .
Biochemical Pathways
The biochemical pathways affected by trilead dicitrate are primarily related to the visualization of cellular structures. By binding to osmium and uranyl acetate, this compound enhances the contrast in many cellular structures, affecting the pathway of electron microscopy imaging . This allows for a more detailed examination of cellular structures and their functions .
Result of Action
The primary result of trilead dicitrate’s action is the enhanced contrast in cellular structures when viewed under electron microscopy . This enhanced contrast allows for a more detailed and clear visualization of various cellular structures, aiding in the study and understanding of cellular and molecular biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lead citrate can be synthesized by reacting lead(II) acetate with citric acid in an aqueous solution. The reaction typically involves dissolving lead(II) acetate in water and then adding citric acid slowly while stirring. The mixture is then heated to promote the reaction, resulting in the formation of trilead dicitrate.
Industrial Production Methods: Industrial production of trilead dicitrate follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and yield of the product. The final product is often purified through recrystallization or other purification techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: Lead citrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lead(IV) compounds.
Reduction: It can be reduced to lead(II) compounds.
Substitution: this compound can undergo substitution reactions where the citrate ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligands such as ethylenediaminetetraacetic acid (EDTA) can be used for substitution reactions.
Major Products Formed:
Oxidation: Lead(IV) oxide (PbO₂)
Reduction: Lead(II) citrate
Substitution: Lead complexes with other ligands
Aplicaciones Científicas De Investigación
Lead citrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other lead compounds.
Biology: In electron microscopy, trilead dicitrate is used for staining protein samples to enhance contrast.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: this compound is used in the production of lead-based materials and as a stabilizer in certain industrial processes
Comparación Con Compuestos Similares
Lead(II) citrate: Similar in structure but contains lead in the +2 oxidation state.
Lead(IV) citrate: Contains lead in the +4 oxidation state.
Other metal citrates: Compounds such as iron(III) citrate, calcium citrate, and magnesium citrate share similar citrate ligands but differ in their metal ions.
Uniqueness of Trilead Dicitrate: Lead citrate is unique due to its specific binding properties and its ability to denature proteins. Its toxicity and heavy metal content also distinguish it from other citrate compounds, making it particularly useful in specialized applications such as electron microscopy .
Propiedades
Número CAS |
512-26-5 |
|---|---|
Fórmula molecular |
C6H8O7Pb |
Peso molecular |
399 g/mol |
Nombre IUPAC |
2-hydroxypropane-1,2,3-tricarboxylate;lead(2+) |
InChI |
InChI=1S/C6H8O7.Pb/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |
Clave InChI |
JNLCUVJKTXKKSG-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Pb+2].[Pb+2].[Pb+2] |
SMILES canónico |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Pb] |
| 14450-60-3 512-26-5 |
|
Pictogramas |
Irritant; Health Hazard; Environmental Hazard |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of lead citrate?
A1: this compound has a molecular formula of Pb3(C6H5O7)2 []. Its molecular weight is 985.76 g/mol [].
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, researchers have used several techniques to characterize this compound. For example, X-ray diffraction (XRD) analysis reveals information about its crystal structure [, , ]. Thermogravimetric analysis (TG) and differential scanning calorimetry (DSC) provide insights into its thermal decomposition behavior [].
Q3: What is the typical morphology of this compound crystals?
A3: The morphology of this compound crystals can vary depending on synthesis conditions. Studies report morphologies ranging from crystal flakes [] and columnar structures [, ] to sheets and rods [].
Q4: How does the dissolution of this compound in sodium citrate solution behave?
A5: The dissolution of this compound in sodium citrate solution is significantly influenced by temperature, sodium citrate concentration, and the presence of citric acid. Higher temperatures and increased sodium citrate concentrations enhance dissolution []. Interestingly, adding citric acid to the solution actually inhibits the dissolution of this compound [].
Q5: What is a prominent application of this compound in scientific research?
A6: this compound is widely utilized as an electron-opaque stain in electron microscopy []. It enhances the electron-scattering properties of biological materials, allowing for better visualization of cellular components like cytoplasmic membranes, ribosomes, glycogen, and nuclear material [].
Q6: How does this compound function as an electron microscopy stain?
A7: this compound, soluble in basic solutions, acts as a chelating agent with a strong affinity for lead ions []. When applied to biological samples, tissue binding sites, often organophosphates or other anionic species, sequester lead from the this compound solution, resulting in selective staining [].
Q7: Can this compound be used as a precursor in material synthesis?
A8: Yes, this compound serves as a key precursor in the green recycling of spent lead-acid battery paste []. It can be further processed to yield lead oxide powders [, ] and even hierarchical porous carbon monoliths and lead/carbon composites [].
Q8: What are the advantages of using this compound in lead-acid battery recycling?
A10: Utilizing this compound in lead-acid battery recycling offers a greener alternative to conventional high-temperature pyrometallurgical processes []. The latter generates significant environmental concerns due to the release of sulfur dioxide gas and lead particulates []. This compound synthesis, often carried out at room temperature, avoids these drawbacks and contributes to a more sustainable recycling process [, ].
Q9: How does the presence of hydrogen peroxide affect the this compound synthesis from lead waste?
A11: When the lead waste contains PbO, the addition of hydrogen peroxide to the citric acid solution enhances the formation of this compound. Optimal results are achieved with a PbO to hydrogen peroxide molar ratio ranging from 1:0.1 to 1:4, and a PbO to citric acid molar ratio ranging from 1:1 to 1:7 [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















